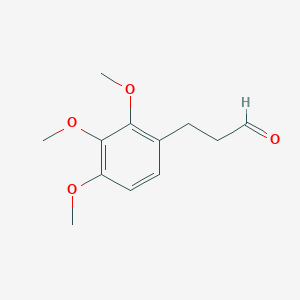![molecular formula C12H6F6N2O B15164617 2,2'-Oxybis[6-(trifluoromethyl)pyridine] CAS No. 194673-14-8](/img/structure/B15164617.png)
2,2'-Oxybis[6-(trifluoromethyl)pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis[6-(trifluoromethyl)pyridine] is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, connected via an oxygen bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[6-(trifluoromethyl)pyridine] typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a suitable base to replace the chlorine atom with an oxygen atom, forming the desired compound. This reaction generally requires high temperatures and strong bases to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain the necessary reaction conditions and ensure consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis[6-(trifluoromethyl)pyridine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2’-Oxybis[6-(trifluoromethyl)pyridine] has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-Oxybis[6-(trifluoromethyl)pyridine] exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Hydroxy-6-(trifluoromethyl)pyridine
Uniqueness
2,2’-Oxybis[6-(trifluoromethyl)pyridine] is unique due to its oxygen bridge, which imparts distinct chemical properties compared to other trifluoromethylpyridine derivatives.
Propiedades
Número CAS |
194673-14-8 |
|---|---|
Fórmula molecular |
C12H6F6N2O |
Peso molecular |
308.18 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-6-[6-(trifluoromethyl)pyridin-2-yl]oxypyridine |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-3-1-5-9(19-7)21-10-6-2-4-8(20-10)12(16,17)18/h1-6H |
Clave InChI |
MYLLBDOIDPKSQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


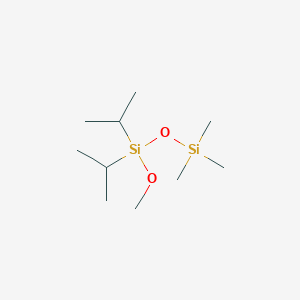
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)

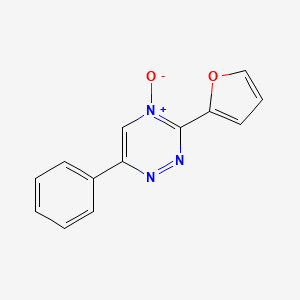
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
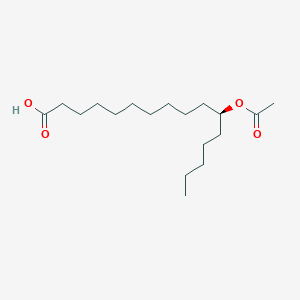
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)

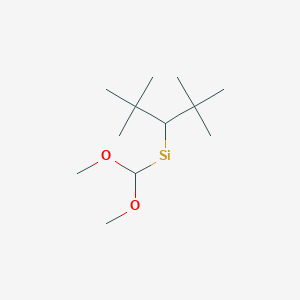
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
